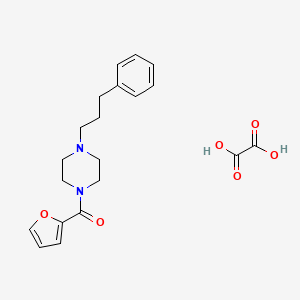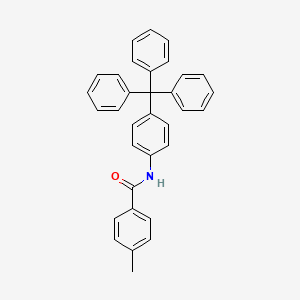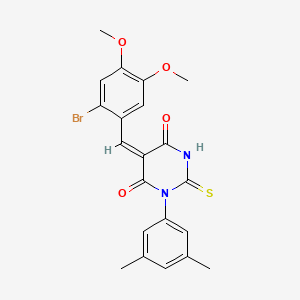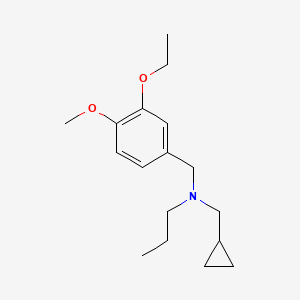![molecular formula C10H10N4O3S B5195212 9-ethyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole-3-sulfonic acid](/img/structure/B5195212.png)
9-ethyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-ethyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole-3-sulfonic acid is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. This compound is characterized by its unique structure, which includes a triazole ring fused to a benzimidazole ring, with an ethyl group at the 9th position and a sulfonic acid group at the 3rd position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole-3-sulfonic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or other transition metals.
Fusion with Benzimidazole: The triazole ring is then fused with a benzimidazole ring through a condensation reaction. This step may require the use of strong acids or bases as catalysts.
Introduction of the Ethyl Group: The ethyl group is introduced at the 9th position through an alkylation reaction. This can be achieved using ethyl halides in the presence of a base.
Sulfonation: The final step involves the introduction of the sulfonic acid group at the 3rd position. This is typically done through a sulfonation reaction using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
9-ethyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives with higher oxidation states.
Reduction: Formation of reduced derivatives with lower oxidation states.
Substitution: Formation of substituted derivatives with different functional groups replacing the sulfonic acid group.
科学的研究の応用
Chemistry
In chemistry, 9-ethyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole-3-sulfonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacterial and fungal strains makes it a candidate for the development of new antibiotics .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent due to its ability to induce apoptosis in cancer cells .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its sulfonic acid group allows it to bind to various substrates, making it useful in textile and printing industries .
作用機序
The mechanism of action of 9-ethyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole-3-sulfonic acid involves its interaction with specific molecular targets. In antimicrobial applications, the compound targets bacterial cell walls, disrupting their integrity and leading to cell lysis . In anticancer applications, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole: Lacks the sulfonic acid group, resulting in different chemical and biological properties.
9-methyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole-3-sulfonic acid: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
9-ethyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group, affecting its solubility and reactivity.
Uniqueness
The presence of both the ethyl group and the sulfonic acid group in 9-ethyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole-3-sulfonic acid imparts unique chemical and biological properties.
特性
IUPAC Name |
4-ethyl-[1,2,4]triazolo[4,3-a]benzimidazole-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c1-2-13-7-5-3-4-6-8(7)14-9(13)11-12-10(14)18(15,16)17/h3-6H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGNZAISPIHEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N3C1=NN=C3S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl N-[(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinate](/img/structure/B5195131.png)
![N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine](/img/structure/B5195134.png)
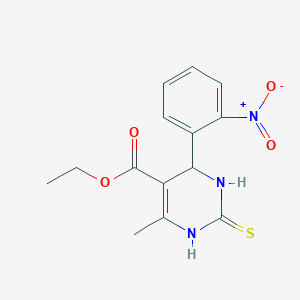
![ETHYL 3-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5195171.png)
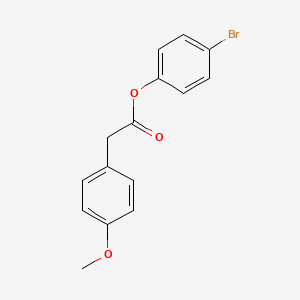
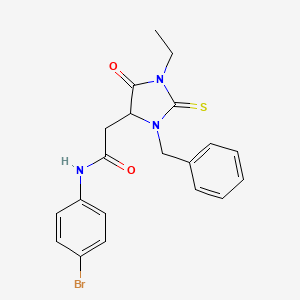
![5-(2,4-dichlorophenyl)-N-[3-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B5195184.png)
![sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate](/img/structure/B5195194.png)
![2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B5195204.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5195209.png)
